![molecular formula C11H10FNO4S B13268362 3-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)propane-1-sulfonyl fluoride](/img/structure/B13268362.png)
3-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)propane-1-sulfonyl fluoride
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Overview
Description
3-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)propane-1-sulfonyl fluoride is a chemical compound characterized by its unique structure, which includes a sulfonyl fluoride group attached to a phthalimide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)propane-1-sulfonyl fluoride typically involves the reaction of phthalimide with 3-chloropropane-1-sulfonyl fluoride under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the phthalimide attacks the sulfonyl fluoride group, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)propane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, resulting in the formation of sulfonic acid derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: This reaction is usually carried out in aqueous acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Nucleophilic Substitution: Various sulfonamide, sulfonate, and sulfonothioate derivatives.
Hydrolysis: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Scientific Research Applications
3-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)propane-1-sulfonyl fluoride has several applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing sulfonyl fluoride groups into organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.
Biological Studies: It is used in the study of enzyme mechanisms and protein modifications.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)propane-1-sulfonyl fluoride involves the interaction of the sulfonyl fluoride group with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity by forming covalent bonds with active site residues. The phthalimide moiety may also contribute to the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride
- 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propane-1-sulfonyl chloride
Uniqueness
3-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)propane-1-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and biological activity. This makes it a valuable tool in chemical biology and medicinal chemistry for the development of novel inhibitors and probes.
Properties
Molecular Formula |
C11H10FNO4S |
---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)propane-1-sulfonyl fluoride |
InChI |
InChI=1S/C11H10FNO4S/c12-18(16,17)7-3-6-13-10(14)8-4-1-2-5-9(8)11(13)15/h1-2,4-5H,3,6-7H2 |
InChI Key |
PLLOLXULCWZQCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCS(=O)(=O)F |
Origin of Product |
United States |
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